(S)-tert-butyl 3-formylmorpholine-4-carboxylate

説明

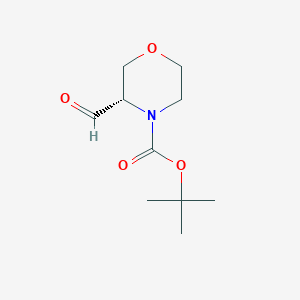

(S)-tert-Butyl 3-formylmorpholine-4-carboxylate (CAS: 218594-01-5) is a chiral morpholine derivative widely utilized in organic synthesis and pharmaceutical research. Its molecular formula is C₁₀H₁₇NO₄, with a molecular weight of 215.25 g/mol and a typical purity of ≥95–97% . The compound features a morpholine ring substituted with a formyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 4-position (Figure 1). This structure makes it a versatile intermediate for synthesizing enantiomerically pure compounds, particularly in peptide mimetics and drug candidates.

特性

IUPAC Name |

tert-butyl (3S)-3-formylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h6,8H,4-5,7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLHQYMJBRBXAN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@H]1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301205454 | |

| Record name | 1,1-Dimethylethyl (3S)-3-formyl-4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301205454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218594-01-5 | |

| Record name | 1,1-Dimethylethyl (3S)-3-formyl-4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218594-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3S)-3-formyl-4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301205454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Material

- tert-Butyl 3-(hydroxymethyl)-4-morpholinecarboxylate is the precursor used for formylation at the 3-position of the morpholine ring.

Oxidation via Swern Oxidation

This method is widely reported and involves the following steps:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Oxalyl chloride (3.73 g, 2.56 mL, 29 mmol) in dichloromethane (80 mL) at -78°C | Formation of the activated intermediate |

| 2 | Addition of dimethyl sulfoxide (DMSO) at -78°C, stirring for 2.25 hours | Activation of DMSO to form the sulfonium intermediate |

| 3 | Addition of tert-butyl 3-(hydroxymethyl)-4-morpholinecarboxylate | Substrate oxidation begins |

| 4 | Addition of triethylamine at -78°C to room temperature over 1.5 hours | Base-induced elimination to yield the aldehyde |

Alternative Formylation via Formic Acid and Triethylamine

Another reported method involves the reaction of tert-butyl 3-formylmorpholine-4-carboxylate with formic acid and triethylamine to yield related derivatives, which confirms the aldehyde functionality and can be used for further transformations:

- Reaction conditions: Stirring at 0°C initially, then heating to 100°C for 5 hours.

- Workup involves aqueous sodium hydroxide extraction and acidification to pH 4-5, followed by extraction with ethyl acetate.

- This method yields related carboxylic acid derivatives in moderate yields (~40%), confirming the aldehyde's reactivity and stability under these conditions.

Detailed Reaction Scheme

| Stage | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1. Activation of oxalyl chloride with DMSO in DCM | Oxalyl chloride, DMSO, DCM | -78°C | 2.25 h | - |

| 2. Oxidation of hydroxymethyl precursor | tert-butyl 3-(hydroxymethyl)-4-morpholinecarboxylate | -78°C to RT | 1.5 h | 84% |

| 3. Optional derivatization with formic acid and triethylamine | Formic acid, triethylamine | 0°C to 100°C | 5 h | 40% (derivative) |

Analytical and Practical Notes

- Solubility: The compound is soluble in organic solvents such as dichloromethane and DMSO. Heating to 37°C and ultrasonic treatment can improve solubility before use.

- Storage: Store at -20°C for short term (up to 1 month) or -80°C for long term (up to 6 months) to avoid degradation.

- Purification: Standard extraction and chromatographic techniques are used post-reaction.

- Handling: Due to sensitivity of aldehydes, low temperature and inert atmosphere conditions are recommended during synthesis.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Precursor | tert-Butyl 3-(hydroxymethyl)-4-morpholinecarboxylate |

| Oxidizing Agent | Oxalyl chloride/DMSO system (Swern oxidation) |

| Solvent | Dichloromethane (DCM) |

| Temperature Range | -78°C to room temperature |

| Reaction Time | 3.75 hours total (2.25 + 1.5) |

| Yield | ~84% |

| Storage Conditions | -20°C to -80°C |

| Notes | Use triethylamine as base; maintain low temperature to avoid side reactions |

化学反応の分析

Types of Reactions

(S)-tert-butyl 3-formylmorpholine-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic conditions, CrO3 in acidic conditions.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 3-carboxymorpholine-4-carboxylate.

Reduction: 3-hydroxymorpholine-4-carboxylate.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

(S)-tert-butyl 3-formylmorpholine-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer pathways. Its unique structure allows for modifications that can enhance biological activity.

Anticancer Potential

Research indicates that this compound may play a role in developing small molecule anticancer drugs targeting critical pathways such as PI3K/AKT/mTOR. Initial studies suggest that it may interact with proteins involved in these pathways, although further investigation is needed to elucidate specific binding affinities and mechanisms.

Organic Synthesis

The compound is utilized as a building block in synthesizing more complex organic molecules, including:

- Pharmaceuticals : As an intermediate for drug development.

- Agrochemicals : In the synthesis of new pesticides and herbicides.

- Specialty Chemicals : For producing functional materials with unique properties.

Biological Studies

This compound can be used to study enzyme-catalyzed reactions and investigate biological pathways involving morpholine derivatives. Its formyl group may participate in hydrogen bonding, influencing enzyme interactions.

Material Science

In material science, this compound can be explored for creating new polymers and materials with tailored properties, potentially leading to innovations in biodegradable materials or energy storage solutions.

Preliminary studies suggest that this compound exhibits notable biological activity:

- Inhibition of Cancer Pathways : It may inhibit key proteins crucial for cancer cell survival.

- Modulation of Cellular Signaling : Interaction with kinases and phosphatases could influence gene expression and metabolism.

- Pharmacokinetic Properties : High gastrointestinal absorption indicates potential for oral drug formulations with targeted action profiles.

作用機序

The mechanism of action of (S)-tert-butyl 3-formylmorpholine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The formyl group can participate in hydrogen bonding and other non-covalent interactions, while the ester group can undergo hydrolysis to release the active morpholine derivative.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in the Morpholine Family

(R)- and (S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic Acid

- CAS Numbers : 869681-70-9 (R-isomer), 783350-37-8 (S-isomer)

- Molecular Formula: C₁₀H₁₇NO₅

- Key Differences :

tert-Butyl 3-Formylmorpholine-4-carboxylate (Racemic Mixture)

- CAS Number : 833474-06-9

- Molecular Formula: C₁₀H₁₇NO₄

- Key Differences: Lacks stereochemical specificity (racemic), reducing enantioselectivity in chiral syntheses. Similar reactivity but distinct applications in non-stereospecific reactions .

Oxazolidine-Based Analogues

(R)- and (S)-tert-Butyl 4-Formyl-2,2-dimethyloxazolidine-3-carboxylate

- CAS Numbers : 127589-93-9 (R-isomer), 102308-32-7 (S-isomer)

- Molecular Formula: C₁₂H₂₁NO₄

- Key Differences :

Comparative Data Table

Reactivity and Stability

- Formyl Group Reactivity : The formyl group in the target compound enables nucleophilic additions (e.g., Grignard reactions), unlike the carboxylic acid derivatives, which are more suited for amidation or esterification .

- Boc Protection : The tert-butoxycarbonyl group enhances solubility in organic solvents and stabilizes the morpholine ring against acidic conditions, similar to oxazolidine analogues .

- Steric Effects : Oxazolidine derivatives exhibit reduced reactivity in bulky environments due to dimethyl substituents, whereas the morpholine-based compounds offer greater flexibility .

生物活性

(S)-tert-butyl 3-formylmorpholine-4-carboxylate is a chiral compound with a molecular formula of C10H17NO4 and a molecular weight of 215.25 g/mol. It features a morpholine ring, a formyl group (-CHO), and a tert-butyl ester. This compound has garnered attention in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including potential anticancer agents.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

The presence of the morpholine ring is significant as it is commonly found in biologically active molecules. The compound's unique reactivity profile arises from its formyl and tert-butoxy functionalities, making it suitable for targeted pharmaceutical applications.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in the context of anticancer research. Key findings include:

- Anticancer Potential : The compound serves as an intermediate for synthesizing small molecule anticancer drugs targeting pathways such as PI3K/AKT/mTOR, which are critical in cancer cell survival and proliferation.

- Protein Interaction Studies : Preliminary studies suggest that this compound may interact with proteins involved in cancer pathways, although specific binding affinities and mechanisms require further investigation.

The biological activity of this compound likely involves several mechanisms:

- Inhibition of Cancer Pathways : The compound may inhibit key proteins that are crucial for cancer cell survival.

- Modulation of Cellular Signaling : It could influence various cellular processes such as gene expression and metabolism by interacting with kinases and phosphatases.

- High Gastrointestinal Absorption : Its pharmacokinetic properties suggest high gastrointestinal absorption with low blood-brain barrier permeability, indicating a targeted action profile suitable for oral drug formulations.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other morpholine-containing compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Morpholine ring, formyl group, tert-butoxy functionality | Potential anticancer activity; interacts with cancer pathways |

| Morpholine-based Anticancer Agents | Various substitutions on the morpholine ring | Proven efficacy in inhibiting tumor growth |

Q & A

Q. What challenges arise when scaling up synthesis, and how are they mitigated?

- Methodological Answer : Exothermic reactions (e.g., formylation) require controlled addition and cooling. Column chromatography is replaced with recrystallization or distillation for purification. Process analytical technology (PAT) monitors intermediates in real-time .

Q. How are decomposition pathways and byproducts identified?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 1 month) combined with LC-MS/MS identify degradation products (e.g., morpholine ring-opening products). MS fragmentation patterns differentiate byproducts from the parent compound .

Q. What safety protocols are critical for large-scale reactions involving tert-butyl groups?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。